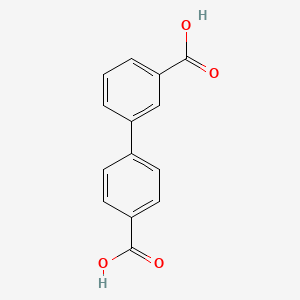

Biphenyl-3,4'-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYIVQLTSZFJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468424 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92152-01-7 | |

| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Biphenyl-3,4'-dicarboxylic Acid from 3,4-Dimethylbiphenyl

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of biphenyl-3,4'-dicarboxylic acid from 3,4-dimethylbiphenyl. The primary focus is on the robust and scalable oxidation of the methyl groups using potassium permanganate. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed experimental protocol, purification strategies, and characterization of the final product. The causality behind experimental choices is explained to provide a framework for adapting and troubleshooting the synthesis. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its kinked structure, in contrast to the linear 4,4'-isomer, imparts unique properties to polymers and pharmacologically active molecules.[1][2] The synthesis of this di-acid from the readily available 3,4-dimethylbiphenyl presents a key synthetic challenge: the complete and selective oxidation of two methyl groups on a biphenyl scaffold. This guide details a reliable method centered on potassium permanganate oxidation, a powerful and well-understood transformation for converting benzylic C-H bonds to carboxylic acids.[3]

Reaction Scheme and Mechanism

The overall transformation is the oxidation of the two methyl groups of 3,4-dimethylbiphenyl to carboxylic acids using potassium permanganate (KMnO₄).

Overall Reaction Scheme:

The mechanism of benzylic oxidation by potassium permanganate is a complex, multi-step process that is believed to proceed through a radical pathway.[4] The key requirements for this reaction to occur are the presence of a strong oxidizing agent and at least one hydrogen atom on the carbon directly attached to the aromatic ring (a benzylic hydrogen).[3][5]

Key Mechanistic Steps:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzyl radical. This radical is stabilized by resonance with the aromatic ring.[4]

-

Oxidation to Alcohol: The benzyl radical is then further oxidized to a benzylic alcohol.

-

Further Oxidation: The benzylic alcohol is subsequently oxidized to a ketone (in the case of a secondary benzylic position) or an aldehyde (for a primary benzylic position), which is then rapidly oxidized to the carboxylic acid.

-

Complete Oxidation: Under forcing conditions (e.g., heat), the entire alkyl side chain is cleaved, and the benzylic carbon is fully oxidized to the carboxylic acid.[3]

The following Graphviz diagram illustrates the simplified mechanistic pathway for the oxidation of a single methyl group.

Caption: Simplified mechanism of benzylic oxidation.

A journal article by Koshel' et al. specifically discusses the liquid-phase oxidation of 3,4-dimethylbiphenyl to biphenyl-3,4-dicarboxylic acid, confirming the viability of this transformation.[6]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the potassium permanganate oxidation of alkylarenes.

Materials and Reagents:

-

3,4-Dimethylbiphenyl

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Tert-butanol (optional, as a co-solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3,4-dimethylbiphenyl (1 equivalent). Add a solution of sodium hydroxide (2.2 equivalents) in deionized water. If the starting material has low solubility, tert-butanol can be added as a co-solvent.

-

Addition of Oxidant: Heat the mixture to reflux (approximately 100 °C). Slowly add a solution of potassium permanganate (4.4 equivalents) in deionized water via the dropping funnel over a period of 2-3 hours. The addition should be exothermic, and the rate of addition should be controlled to maintain a steady reflux. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, or until the purple color of the permanganate is no longer visible. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely.

-

Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water.

-

Combine the filtrate and the washings.

-

Purification of this compound

The crude product in the aqueous filtrate is purified by acidification and recrystallization.

-

Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol or acetic acid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: The purified product should have a sharp melting point.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch characteristic of a carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretch at approximately 1700 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (typically 7.5-8.5 ppm) and a broad singlet for the carboxylic acid protons at a downfield chemical shift (typically >10 ppm).[8][9]

-

¹³C NMR: The spectrum should show signals for the aromatic carbons and a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[7]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

-

Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions if it comes into contact with combustible materials.[10][11][12] It is also corrosive and can cause severe skin and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent.[13][14]

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care, using appropriate PPE.

-

Reaction Conditions: The oxidation reaction is exothermic and should be conducted in a well-ventilated fume hood.

Data Summary Table

| Parameter | Value |

| Starting Material | 3,4-Dimethylbiphenyl |

| Key Reagent | Potassium Permanganate (KMnO₄) |

| Product | This compound |

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Typical Reaction Temp. | 100 °C (Reflux) |

| Expected IR Peaks | ~2500-3300 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O) |

| Expected ¹H NMR | >10 ppm (COOH), 7.5-8.5 ppm (Aromatic) |

| Expected ¹³C NMR | 165-185 ppm (C=O) |

Workflow and Logic Diagrams

The overall experimental workflow is summarized in the following diagram:

Caption: Overall workflow for the synthesis.

References

-

Untitled Document - Synthetic Map. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

- Lee, D. G., & Spitzer, U. A. (1976). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry, 41(23), 3644–3646.

-

Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]

-

Pearson. (2022, May 4). Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Safety Data Sheet: Potassium permanganate. (n.d.). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: Potassium permanganate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

-

Safety Data Sheet: potassium permanganate. (n.d.). Valudor Products. Retrieved from [Link]

-

Potassium Permanganate. (2014, February 4). ICSC. Retrieved from [Link]

-

Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Koshel', G. N., Krestinina, T. B., Shapiro, Yu. E., Shutova, I. V., Ogil'ko, M. N., Semenova, I. B., ... & Migachev, G. I. (1988). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl.

- Mummadi, M., et al. (2021). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 5(3), 278-290.

- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 245-263.

- Koshel', G. N., et al. (1988). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. J. Org. Chem. USSR (Engl. Transl.), 24(7).

-

ResearchGate. (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Retrieved from [Link]

-

ResearchGate. (2013). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). This compound 4'-isopropyl ester. Retrieved from [Link]

-

Polymer Chemistry. (2019, June 23). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023, January 25). Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. Retrieved from [Link]

- Google Patents. (1990, November 13). Preparation process of biphenyl-4,4'-dicarboxylic acid.

-

Organic Syntheses Procedure. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]

Sources

- 1. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. chemos.de [chemos.de]

- 13. valudor.com [valudor.com]

- 14. nwsci.com [nwsci.com]

Introduction: The Significance of Biphenyl-3,4'-dicarboxylic Acid

An In-depth Technical Guide to the Solubility of Biphenyl-3,4'-dicarboxylic Acid in Organic Solvents

This compound is an aromatic dicarboxylic acid of significant interest in advanced materials and pharmaceutical sciences. As a structural isomer of the more commonly studied biphenyl-4,4'-dicarboxylic acid, its unique asymmetry provides distinct stereochemical properties. This makes it a valuable building block, or linker, for creating complex structures such as metal-organic frameworks (MOFs) and specialty polymers. In drug development, molecules with this structural motif can exhibit specific biological activities, making the characterization of their fundamental physicochemical properties, such as solubility, a critical step in formulation and delivery studies.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of how this compound behaves in various organic media. We will delve into the theoretical principles governing its solubility, present predictive assessments in the absence of extensive published quantitative data, and provide a robust, field-proven protocol for its experimental determination.

Section 1: Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interaction with solvents:

-

Asymmetric Biphenyl Core: The rigid biphenyl backbone provides a significant nonpolar character. Unlike its symmetric 4,4'-isomer, the 3,4'-substitution pattern disrupts molecular symmetry. This disruption generally hinders efficient crystal lattice packing, which can lead to a lower melting point and, often, enhanced solubility compared to more symmetrical counterparts.

-

Dual Carboxylic Acid Groups: The two -COOH groups are the primary sites for strong intermolecular interactions. They can act as both hydrogen bond donors (the -OH proton) and hydrogen bond acceptors (the C=O oxygen). This dual nature allows for strong self-association (dimerization) in the solid state and potent interactions with polar, hydrogen-bonding solvents.

-

Polarity and Dipole Moment: The carboxylic acid groups introduce significant polarity. The asymmetric arrangement results in a permanent molecular dipole moment, further enhancing its affinity for polar solvents.

Understanding these structural elements is the first step in rationally selecting appropriate solvents for dissolution, crystallization, or formulation.

Section 2: Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, particularly when considering polarity.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating this compound by disrupting the strong hydrogen bonds within the crystal lattice and forming new, stable hydrogen bonds with the carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, DMAc, NMP): These solvents possess large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the carboxylic acid protons, making them particularly powerful solvents for this class of compounds. Qualitative evidence for the related 4,4'-isomer suggests high solubility in solvents like N,N-Dimethylformamide (DMF).[2][3] It is highly probable that this compound shares this characteristic.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong intermolecular forces in the solid dicarboxylic acid is not compensated by the weak van der Waals interactions with these solvents. Consequently, solubility is expected to be very low.

Temperature is another critical factor. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This is because the added thermal energy helps to overcome the crystal lattice energy. This principle is fundamental to purification techniques like recrystallization.

Section 3: Predicted Solubility Profile of this compound

Table 1: Predicted Relative Solubility of this compound at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Strong hydrogen bond acceptor, high polarity. Known to be an excellent solvent for the analogous 4,4'-isomer.[2] |

| Dimethyl Sulfoxide (DMSO) | High | Very high polarity and a strong hydrogen bond acceptor. Often used to dissolve poorly soluble carboxylic acids. | |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar properties to DMF and DMSO; a powerful polar aprotic solvent. | |

| Polar Protic | Methanol | Medium | Capable of hydrogen bonding (donor and acceptor). The small alkyl group presents minimal steric hindrance. |

| Ethanol | Medium-Low | Similar to methanol but the larger alkyl group slightly increases nonpolar character, potentially reducing solubility compared to methanol. | |

| Ketone | Acetone | Low | Moderately polar and a hydrogen bond acceptor, but generally less effective than DMF or DMSO for dissolving highly crystalline dicarboxylic acids. |

| Ether | Tetrahydrofuran (THF) | Low | A hydrogen bond acceptor with moderate polarity, but typically insufficient to overcome the strong solute-solute interactions of the dicarboxylic acid. |

| Aromatic | Toluene | Very Low / Insoluble | Primarily nonpolar; unable to form the strong interactions needed to dissolve the polar solute. |

| Aliphatic | n-Hexane | Insoluble | Nonpolar; lacks any significant mechanism to interact favorably with the polar carboxylic acid groups. |

Disclaimer: This table is predictive and intended for guidance. Experimental verification is required for precise quantitative values.

Section 4: Experimental Determination of Thermodynamic Solubility

Given the lack of published data, researchers must often perform their own solubility measurements. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the system at equilibrium.[5]

Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control (or a temperature-controlled water bath)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of stock solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for the analytical instrument (e.g., HPLC).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A common starting point is to add approximately 10-20 mg of solid to 2-3 mL of the solvent.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is typically recommended to ensure thermodynamic equilibrium is reached, though 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

-

Sample Extraction: Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve established in Step 1.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC (or other) method to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Section 5: Causality and Self-Validation in Experimental Design

-

Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution has reached its saturation point and is in thermodynamic equilibrium with the solid phase.[8] Without it, you are only measuring the concentration of an undersaturated solution.

-

Why is Equilibration Time Critical? Dissolution is a kinetic process. Reaching true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, can be slow.[4] Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility. To validate your chosen time (e.g., 24 hours), you can run a parallel experiment where samples are taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not significantly change between the later time points, you can be confident that equilibrium has been achieved.

-

The Role of Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., ± 0.5 °C) throughout the equilibration, settling, and sampling process is paramount for obtaining reproducible and accurate data.

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in organic solvents remains to be published, a thorough understanding of its molecular structure and the fundamental principles of dissolution allows for a robust predictive framework. The compound is anticipated to show high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in small polar protic solvents like methanol, and poor solubility in nonpolar media. For researchers requiring precise data for process development, crystallization, or formulation, the isothermal shake-flask method detailed herein provides a reliable, gold-standard protocol for its experimental determination. This guide serves as both a theoretical resource and a practical starting point for the successful handling and application of this versatile chemical building block.

References

- Vertex AI Search. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Google.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Saylor, M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Saylor Academy.

- NIH National Library of Medicine. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Academia.edu. (n.d.).

- ResearchGate. (2013). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?.

- ACS Publications. (2021). Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ACS Publications. (n.d.). Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures.

- NIH National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- NIH National Library of Medicine. (n.d.). (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.

- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. CK-12.

- ACS Publications. (2023). Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of 2,5-Furandicarboxylic Acid in Water and Ether Binary Solvent System.

- ResearchGate. (2025). Thermodynamics of Dissolution of some Dicarboxylic Acids in Water/Ethane-1,2-Diol Mixtures.

- ResearchGate. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- Santa Cruz Biotechnology. (n.d.). Biphenyl-4,4'-dicarboxylic acid. Santa Cruz Biotechnology.

- Guidechem. (n.d.). Biphenyl-4,4'-dicarboxylic acid 787-70-2 wiki. Guidechem.

- ResearchGate. (2021). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?.

- INIS-IAEA. (n.d.). An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- Cayman Chemical. (n.d.).

- ChemicalBook. (n.d.). Biphenyl-4,4'-dicarboxylic acid | 787-70-2. ChemicalBook.

- NIH National Library of Medicine. (n.d.). 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid. PubChem.

- Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. scribd.com [scribd.com]

- 7. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to Biphenyl-3,4'-dicarboxylic acid: Bridging a Crystallographic Knowledge Gap for Advanced Material and Pharmaceutical Design

Executive Summary

Biphenyl-3,4'-dicarboxylic acid (CAS No. 92152-01-7) is an intriguing, asymmetrically substituted aromatic dicarboxylic acid with significant potential as a versatile building block in the rational design of advanced materials and novel pharmaceutical entities.[1][2] Its structural relatives, such as biphenyl-4,4'-dicarboxylic acid, are well-established linkers in the synthesis of highly porous metal-organic frameworks (MOFs) and high-performance polymers.[3][4][5][6][7] However, a critical knowledge gap impedes the full exploitation of the 3,4'-isomer: a publicly available, experimentally determined crystal structure.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. It moves beyond a simple data sheet by detailing a robust synthesis protocol and, most critically, outlining a systematic, field-proven workflow for the determination of its single-crystal X-ray structure. By anticipating its solid-state behavior based on established crystallographic principles and the known structures of its isomers, this guide aims to empower researchers to bridge this knowledge gap, thereby unlocking the full potential of this promising molecule.

Introduction: The Untapped Potential of an Asymmetric Linker

The biphenyl scaffold is a privileged structure in both materials science and medicinal chemistry, offering rigidity, thermal stability, and a tunable electronic nature.[6] Symmetrically substituted biphenyl dicarboxylic acids, particularly biphenyl-4,4'-dicarboxylic acid, have been extensively used as linear, rigid linkers to construct MOFs with applications in gas storage, catalysis, and sensing.[3][5][6][7]

The asymmetry of this compound introduces a "kink" in its molecular geometry compared to its linear 4,4'- counterpart. This seemingly subtle change can have profound implications for its use as a building block. In MOF synthesis, for instance, it can lead to the formation of novel network topologies with different pore sizes and shapes, potentially unlocking new functional properties. In the pharmaceutical context, where molecular shape is paramount for biological activity, the unique vectoral presentation of its carboxylic acid groups could enable new binding interactions with therapeutic targets.[6]

However, without a definitive crystal structure, our understanding of its three-dimensional conformation, its intermolecular interactions, and consequently its solid-state properties remains speculative. This guide addresses this challenge by providing the necessary tools and intellectual framework to pursue and resolve the crystal structure of this compound.

Synthesis and Purification

A reliable and scalable synthesis is the prerequisite for any further structural and application-based studies. One of the most direct routes to this compound is the liquid-phase oxidation of its corresponding dimethyl precursor, 3,4'-dimethylbiphenyl.[8] An alternative and highly versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Liquid-Phase Oxidation of 3,4'-Dimethylbiphenyl

This method is based on the catalytic oxidation of the methyl groups to carboxylic acids. The methyl group at the para-position (4'-position) is typically oxidized preferentially.[8]

Materials:

-

3,4'-Dimethylbiphenyl

-

Acetic Acid (glacial)

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure reaction vessel equipped with a gas inlet, stirrer, and temperature control

Step-by-Step Procedure:

-

Charge the high-pressure reactor with 3,4'-dimethylbiphenyl, glacial acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.

-

Seal the reactor and purge with nitrogen gas, followed by pressurizing with compressed air or pure oxygen.

-

Heat the reaction mixture to the desired temperature (typically 150-200°C) with vigorous stirring.

-

Maintain the reaction under pressure for several hours, monitoring the oxygen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude this compound will precipitate out of the acetic acid upon cooling.

-

Collect the crude product by filtration and wash with fresh acetic acid, followed by water.

-

For further purification, dissolve the crude product in an aqueous sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the pure dicarboxylic acid by acidifying with hydrochloric acid.

-

Wash the purified product with deionized water until the washings are neutral and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This powerful C-C bond-forming reaction provides a modular route to the biphenyl core.

Materials:

-

3-Bromobenzoic acid (or its methyl ester)

-

4-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C)

-

Base (e.g., sodium carbonate, potassium phosphate)

-

Solvent (e.g., DME/water, toluene/ethanol/water)

Step-by-Step Procedure:

-

To a reaction vessel, add 3-bromobenzoic acid, 4-carboxyphenylboronic acid, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a water-soluble base was used, acidify the mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) can be performed for further purification.

A Proposed Workflow for Crystal Structure Determination

With a pure sample of this compound in hand, the next critical phase is to obtain single crystals suitable for X-ray diffraction.

Crystallization Strategies

The goal is to grow well-ordered, single crystals of sufficient size and quality. A multi-pronged approach is recommended:

| Crystallization Method | Solvent Systems to Explore | Rationale & Key Insights |

| Slow Evaporation | DMF, DMSO, Ethanol, Acetic Acid, Acetone/Water mixtures | This is the simplest method. The choice of solvent is critical; the compound should have moderate solubility. A solvent in which the compound is sparingly soluble at room temperature is often a good starting point. |

| Vapor Diffusion (Liquid-Liquid) | A solution of the compound in a good solvent (e.g., DMF) is placed in a small vial, which is then placed in a larger sealed jar containing a poor solvent (the "anti-solvent," e.g., water, isopropanol, or diethyl ether) in which the compound is insoluble. | The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting slow crystal growth. This method often yields high-quality crystals. |

| Temperature Gradient | A saturated solution is prepared at an elevated temperature and then slowly cooled. | The solubility of most compounds decreases with temperature, leading to crystallization. The cooling rate should be very slow to encourage the formation of single crystals rather than a powder. |

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they can be analyzed by SCXRD. A crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector.

Data Analysis and Structure Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Anticipated Structural Features and Intermolecular Interactions

While the precise crystal structure of this compound is unknown, we can make educated predictions based on the known structures of its isomers and the principles of supramolecular chemistry.

The most dominant intermolecular interaction will undoubtedly be the hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds, creating the common R²₂(8) graph set motif. These dimers are then likely to pack in a herringbone or pi-stacked arrangement, influenced by weaker C-H···O interactions and van der Waals forces.

The dihedral angle between the two phenyl rings will be a key structural parameter, influencing the overall shape of the molecule and its packing efficiency. Unlike the potentially planar 4,4'- isomer, the 3,4'- substitution pattern may lead to a more twisted conformation to minimize steric hindrance.

Diagram of Anticipated Hydrogen Bonding

Caption: Anticipated R²₂(8) hydrogen bonding motif between two molecules of this compound.

Implications for Drug Development and Materials Science

Resolving the crystal structure of this compound will have significant implications:

-

Rational Design of MOFs: A precise understanding of its molecular dimensions and connectivity will allow for the targeted synthesis of MOFs with tailored pore environments for specific applications in gas separation or heterogeneous catalysis.

-

Polymorph Screening in Pharmaceuticals: For any potential pharmaceutical application, a thorough understanding of the solid-state landscape is crucial. The crystal structure is the starting point for identifying and characterizing different polymorphs, which can have different solubilities, stabilities, and bioavailabilities.

-

Co-crystal Engineering: The carboxylic acid groups are excellent hydrogen bond donors and acceptors, making this compound a prime candidate for co-crystallization with active pharmaceutical ingredients (APIs) to modify their physicochemical properties. The known structure would enable a more rational, structure-based approach to co-crystal design.

-

Development of Advanced Polymers: As a monomer, its asymmetric structure could disrupt chain packing in polymers, leading to materials with altered mechanical and thermal properties compared to those derived from symmetric isomers.

Conclusion

This compound represents a molecule of significant, yet unrealized, potential. The absence of an experimentally determined crystal structure is a major impediment to its rational application in advanced materials and pharmaceuticals. This guide has provided a comprehensive overview of its synthesis and, more importantly, a detailed, actionable workflow for the determination of its crystal structure. By following the proposed methodologies for synthesis, crystallization, and analysis, researchers will be well-equipped to bridge this critical knowledge gap. The elucidation of its three-dimensional structure will undoubtedly catalyze new research and development efforts, paving the way for the creation of novel functional materials and therapeutics based on this versatile asymmetric building block.

References

-

Boron Molecular. Biphenyl-3,4′-dicarboxylic acid. [Link]

-

Koshel', G. N., et al. (1988). Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl. J. Org. Chem. USSR (Engl. Transl.), 24(7). [Link]

-

National Center for Biotechnology Information. (1,1'-Biphenyl)-4,4'-dicarboxylic acid. PubChem Compound Summary for CID 69617. [Link]

-

Lee, C. M., et al. (2009). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 13(4), 696-701. [Link]

-

Wang, H., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Molecules, 27(12), 3845. [Link]

-

National Center for Biotechnology Information. Biphenyl-3,3',5,5'-tetracarboxylic Acid. PubChem Compound Summary for CID 15840397. [Link]

- Google Patents. (2018). Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid].

-

Dikhtiarenko, A., et al. (2016). Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 25-27. [Link]

-

Lundvall, F., et al. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(3), 328-330. [Link]

-

National Center for Biotechnology Information. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid. PubChem Compound Summary for CID 759394. [Link]

-

Jakobsen, S., et al. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2209. [Link]

-

National Center for Biotechnology Information. Dimethyl 4,4'-biphenyldicarboxylate. PubChem Compound Summary for CID 13099. [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. 3,4'-Biphenyl-dicarboxylic acid [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. ビフェニル-4,4′-ジカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]

A Technical Guide to the Physical and Chemical Properties of Biphenyl-3,4'-dicarboxylic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Biphenyl dicarboxylic acids represent a class of rigid, aromatic molecules that serve as crucial building blocks in supramolecular chemistry, materials science, and pharmaceutical development. Their utility is deeply rooted in the positional isomerism of the two carboxylic acid functionalities, which dictates their three-dimensional structure, acidity, solubility, and reactivity. This guide provides an in-depth analysis of the physical and chemical properties of biphenyl-3,4'-dicarboxylic acid, placed in context with its key structural isomers (2,2'-, 3,3'-, and 4,4'-). We will explore the causal relationships between molecular structure and observable properties, detail validated experimental protocols for their characterization, and discuss the implications of these properties for practical applications, particularly in drug development.

Introduction: The Structural Significance of Biphenyl Dicarboxylic Acid Isomers

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid and tunable platform for constructing complex molecular architectures.[1] The addition of two carboxylic acid groups transforms this hydrophobic core into a versatile linker, capable of forming hydrogen bonds, coordinating with metal ions, and participating in a variety of chemical reactions.[2] The true versatility, however, arises from the constitutional isomerism—the specific placement of the carboxylic acid groups on the two phenyl rings.

This guide focuses on the asymmetrically substituted This compound and provides a comparative analysis against its more common symmetric isomers:

-

Biphenyl-2,2'-dicarboxylic acid (Diphenic Acid): The ortho-substitution forces a significant dihedral angle between the phenyl rings due to steric hindrance.

-

Biphenyl-3,3'-dicarboxylic acid: Meta-substitution provides a kinked, angular geometry.

-

Biphenyl-4,4'-dicarboxylic acid: Para-substitution results in a linear, rigid-rod-like structure, extensively used in the synthesis of metal-organic frameworks (MOFs) and liquid crystal polymers.[3]

Understanding the distinct properties endowed by each substitution pattern is paramount for rational design in drug development, where molecular geometry and acidity (pKa) govern receptor binding and pharmacokinetic profiles, and in materials science, where these same factors dictate the structure and function of polymers and frameworks.[4]

Molecular Structure and Isomerism

The fundamental difference between the isomers lies in their geometry. The carbon-carbon single bond connecting the two phenyl rings allows for rotation, but this rotation is influenced by the steric bulk and electronic interactions of the substituents.

Caption: Molecular structures of key biphenyl dicarboxylic acid isomers.

Comparative Physical Properties

Physical properties such as melting point and solubility are direct consequences of the intermolecular forces dictated by molecular symmetry and the ability to form stable crystal lattices.

| Property | This compound | Biphenyl-2,2'-dicarboxylic acid | Biphenyl-3,3'-dicarboxylic acid | Biphenyl-4,4'-dicarboxylic acid |

| CAS Number | 92152-01-7 | 482-05-3[5] | 612-87-3[6] | 787-70-2[1] |

| Molecular Weight | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol | 242.23 g/mol |

| Melting Point | 332 °C[6][7] | 227-229 °C[8] | >300 °C[9] | >300 °C[3][10] |

| Water Solubility | 0.016 mg/mL (Insoluble)[11] | Data not readily available | Data not readily available | Sparingly soluble[2] |

| Appearance | White Solid | Off-White to Brownish Powder[8] | Solid | White to light beige powder[10] |

Expertise & Experience Insights: The high melting points of the 3,3'-, 4,4'-, and especially the 3,4'- isomers are indicative of highly stable crystal lattice structures. The linear symmetry of the 4,4'-isomer allows for efficient packing and strong intermolecular hydrogen bonding between the carboxylic acid groups. The 3,4'-isomer, despite its asymmetry, also possesses a high melting point, suggesting strong intermolecular interactions. In contrast, the lower melting point of the 2,2'-isomer (diphenic acid) can be attributed to the significant steric hindrance between the ortho-carboxyl groups. This steric clash forces the phenyl rings to adopt a large dihedral angle, disrupting planar packing and weakening the overall intermolecular forces in the crystal lattice.

The poor aqueous solubility of all isomers is expected due to the large, nonpolar biphenyl core. Solubility is typically achieved in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often requiring heat.

Comparative Chemical Properties: Acidity (pKa)

The pKa, or acid dissociation constant, is a critical parameter, particularly in drug development, as it determines the ionization state of a molecule at a given pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. For a dicarboxylic acid, two pKa values (pKa1 and pKa2) describe the successive loss of two protons.

| Property | This compound | Biphenyl-4,4'-dicarboxylic acid |

| pKa (predicted) | ~4.03[6][7][12][13] | ~3.77[3] |

Expertise & Experience Insights: The acidity of one carboxylic acid group is influenced by the electronic effect of the other. The two carboxyl groups are electron-withdrawing. In the 4,4'-isomer, the groups are positioned far apart, and their electronic influence on each other is minimal. The predicted pKa of ~3.77 is slightly more acidic than benzoic acid (~4.2) due to the electron-withdrawing nature of the second phenyl ring system. For the 3,4'-isomer, the electronic environment is more complex. The predicted pKa of ~4.03 suggests it is a slightly weaker acid than the 4,4'-isomer. This can be rationalized by considering the relative positions. The first proton to be removed will likely be from the 4'-position, which is electronically similar to the 4,4'-isomer. However, the second deprotonation (pKa2) from the 3-position would be influenced differently. Precise experimental determination of both pKa values is essential for a complete understanding.

Experimental Protocols for Core Property Determination

To ensure scientific integrity, the properties discussed must be verifiable through standardized, self-validating experimental protocols.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate method for determining the melting point (Tm) of a pure crystalline solid. It measures the heat flow required to raise a sample's temperature at a constant rate.[14] The melting process is an endothermic event, appearing as a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.[15] The sharpness of the peak also provides an indication of sample purity; impurities typically cause melting point depression and peak broadening.[15]

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and heat flow using certified reference standards (e.g., indium, tin).[16]

-

Sample Preparation: Accurately weigh 1-5 mg of the dried biphenyl dicarboxylic acid isomer into an aluminum DSC pan. Crimp a lid onto the pan to create a hermetic seal.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat at a linear rate (e.g., 10 °C/min) under a nitrogen purge gas. The temperature range should encompass the expected melting point.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak in the resulting thermogram.

Protocol: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly precise method for determining the pKa of weak acids.[4] It involves the gradual addition of a strong base (titrant) to a solution of the acid, while monitoring the pH with a calibrated electrode. The pKa is the pH at which the acid is exactly half-neutralized. For a dicarboxylic acid, the titration curve will show two equivalence points, and the pKa1 and pKa2 values can be determined from the pH at the half-equivalence points.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

-

Sample Preparation: Accurately prepare a solution of the biphenyl dicarboxylic acid isomer (e.g., 0.01 M) in a suitable solvent. Due to low water solubility, a co-solvent system (e.g., methanol-water) may be required. Note that pKa values are solvent-dependent.[4]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points are identified as the points of maximum slope on the curve (or the peaks on the first derivative plot). The pKa1 is the pH at the volume corresponding to half of the first equivalence point. The pKa2 is the pH at the volume halfway between the first and second equivalence points.

Protocol: Characterization by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons can confirm the substitution pattern of the biphenyl rings. The acidic protons of the carboxyl groups typically appear as a broad singlet at a very downfield chemical shift (>10 ppm). DMSO-d6 is a common solvent for these compounds due to its excellent dissolving power and its ability to hydrogen bond with the carboxylic acid protons, making them readily observable.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the biphenyl dicarboxylic acid isomer in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a set number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected.

-

Spectral Analysis:

-

Chemical Shifts (δ): Identify the signals corresponding to the aromatic protons (typically 7.5-8.5 ppm) and the carboxylic acid protons (>12 ppm in DMSO-d6).

-

Integration: The relative areas of the peaks should correspond to the number of protons they represent.

-

Coupling Constants (J): The splitting patterns (e.g., doublets, triplets) and their corresponding coupling constants provide information about which protons are adjacent on the aromatic rings, confirming the substitution pattern.

-

Applications in Research and Drug Development

The unique properties of each isomer directly translate to their applications:

-

Biphenyl-4,4'-dicarboxylic acid: Its linearity and rigidity make it a premier building block for creating robust, porous MOFs for gas storage and catalysis.[4] In polymer chemistry, it is a key monomer for high-performance liquid crystalline polymers with exceptional thermal stability.[3]

-

Biphenyl-2,2'-dicarboxylic acid (Diphenic Acid): The fixed, non-planar conformation is exploited in the design of chiral ligands for asymmetric catalysis and as a scaffold for creating molecules with specific three-dimensional shapes.

-

Biphenyl-3,3'-dicarboxylic acid & this compound: These "kinked" or asymmetric linkers are increasingly used to create more complex and less symmetric MOF structures, potentially leading to materials with novel properties. In drug design, such non-linear scaffolds can be crucial for fitting into irregularly shaped binding pockets of protein targets. The biphenyl carboxylic acid moiety is found in numerous pharmaceuticals, including anti-inflammatory drugs, where it enhances polarity and bioavailability.[1]

Conclusion

The positional isomerism of biphenyl dicarboxylic acids provides a powerful tool for tuning molecular properties. The choice of isomer—linear, kinked, or sterically hindered—has profound and predictable consequences for the melting point, solubility, and acidity of the resulting molecule. The asymmetric this compound, with its high melting point and distinct electronic profile, offers a unique building block for researchers. By understanding the structure-property relationships detailed in this guide and employing validated experimental protocols, scientists and developers can rationally select and utilize the optimal biphenyl dicarboxylic acid isomer to achieve their design objectives in advanced materials and next-generation therapeutics.

References

-

Boron Molecular. Biphenyl-3,4′-dicarboxylic acid. [Link]

-

Alfa Chemical. Good price CAS 92152-01-7|4-(3-Carboxyphenyl)benzoic acid. [Link]

-

PubChem. (1,1'-Biphenyl)-3,3'-dicarboxylic acid. [Link]

-

Alfa Chemical. CAS 92152-01-7|4-(3-Carboxyphenyl)benzoic acid. [Link]

-

CAS Common Chemistry. [1,1′-Biphenyl]-3,3′-dicarboxylic acid. [Link]

-

Sarex. Diphenic acid (Biphenyl-2,2'dicarboxylic Acid). [Link]

-

Alfa Chemical. Harga bagus CAS 92152-01-7|4-(3-Carboxyphenyl)benzoic acid. [Link]

-

ResearchGate. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. [Link]

-

Polymer Chemistry (RSC Publishing). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. [Link]

-

PubChem. (1,1'-Biphenyl)-3,4-dicarboxylic acid. [Link]

-

NIST. [1,1'-Biphenyl]-2,2'-dicarboxylic acid. [Link]

-

Taylor & Francis Online. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. [Link]

-

PubChemLite. This compound 4'-isopropyl ester (C17H16O4). [Link]

-

Royal Society of Chemistry. 1H NMR (DMSO-d6). [Link]

-

Alfa Chemical. Harga bagus CAS: 231291-22-8|6-(Trifluoromethyl)nicotinic acid. [Link]

-

MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChem. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid. [Link]

-

ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2.... [Link]

-

YouTube. How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. [Link]

-

Ivan Huc Group. Supporting Information. [Link]

-

ResearchGate. Comparison of 1 H NMR Spectra (in DMSO-d 6 at 293.2 K at 700 MHz). [Link]

-

PubChem. [1,1'-Biphenyl]-3,4'-dicarboxylic acid. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

PMC (NIH). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

Sources

- 1. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]

- 2. Page loading... [guidechem.com]

- 3. Biphenyl-4,4'-dicarboxylic acid CAS#: 787-70-2 [m.chemicalbook.com]

- 4. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. af.alfa-chemical.com [af.alfa-chemical.com]

- 7. it.alfa-chemical.com [it.alfa-chemical.com]

- 8. 92152-01-7 this compound AKSci 8988CS [aksci.com]

- 9. 92152-01-7|this compound|this compound|-范德生物科技公司 [39.100.107.131]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. CAS:92152-01-7, [1,1'-联苯]-3,4'-二羧酸-毕得医药 [bidepharm.com]

- 12. guidechem.com [guidechem.com]

- 13. my.alfa-chemical.com [my.alfa-chemical.com]

- 14. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H10O6 | CID 18435258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ajgreenchem.com [ajgreenchem.com]

Foreword: The Biphenyl Carboxylic Acid Moiety - A Cornerstone of Modern Chemistry

An In-depth Technical Guide to the Discovery and Historical Synthesis of Biphenyl Carboxylic Acids

The biphenyl carboxylic acid scaffold is a privileged structure in modern science, forming the core of numerous pharmaceuticals, high-performance polymers, and liquid crystals.[1] Its significance lies in the unique combination of rigidity, thermal stability, and conformational flexibility imparted by the biphenyl backbone, while the carboxylic acid group provides a crucial handle for forming a wide array of derivatives and facilitating biological interactions. This guide provides an in-depth exploration of the journey of biphenyl carboxylic acid synthesis, from the foundational, often challenging classical methods to the elegant and efficient palladium-catalyzed reactions that have revolutionized the field. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into their practical application, and provide detailed protocols for their execution, with a focus on their application in the synthesis of medicinally important agents like Telmisartan, Valsartan, and Diflunisal.

Part 1: The Classical Era - Forging the Biaryl Bond with Stoichiometric Copper and Radical Intermediates

The earliest forays into biphenyl synthesis were characterized by harsh reaction conditions and a limited substrate scope. These methods, while historically significant, laid the groundwork for the more sophisticated catalytic systems that would follow.

The Ullmann Reaction: A Copper-Mediated Condensation

First reported by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for coupling two aryl halides to form a biaryl, using stoichiometric amounts of copper metal or a copper-bronze alloy at high temperatures (often >200°C).[2][3][4]

Mechanistic Insights: The precise mechanism of the classical Ullmann reaction has been a subject of extensive study. While a radical pathway was once considered, evidence now points towards a sequence involving organocopper intermediates.[3][5] The reaction likely begins with the formation of an active copper(I) species. This species undergoes oxidative addition with an aryl halide molecule. A second aryl halide molecule then reacts, leading to a copper(III) intermediate which subsequently undergoes reductive elimination to form the biaryl C-C bond and regenerate a copper(I) species.[2][6]

Causality Behind Experimental Choices: The use of copper was groundbreaking, demonstrating for the first time that a transition metal could mediate aryl-aryl bond formation.[3] The high temperatures were necessary to overcome the activation energy for the oxidative addition of aryl halides to copper. The reaction was often limited to electron-deficient aryl halides, as electron-withdrawing groups facilitate the initial nucleophilic attack or oxidative addition step.[3] From a process chemistry perspective, the requirement for stoichiometric, finely divided copper and extreme temperatures leads to significant challenges in product purification and waste management, rendering it less favorable for modern large-scale pharmaceutical synthesis.

Caption: Simplified mechanism of the Ullmann Reaction.

The Gomberg-Bachmann Reaction: A Radical Approach

Discovered by Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a pathway to unsymmetrical biaryls through the coupling of an aryl diazonium salt with another aromatic compound.[7][8]

Mechanistic Insights: The Gomberg-Bachmann reaction proceeds through a free-radical mechanism.[9][10] In the first step, the diazonium salt is typically treated with a base to form a diazoanhydride intermediate. This intermediate decomposes, losing nitrogen gas (a strong thermodynamic driving force) to generate an aryl radical.[9] This highly reactive aryl radical then attacks another arene molecule in a radical-nucleophilic aromatic substitution, forming a biaryl radical intermediate. Finally, this intermediate is oxidized, losing a hydrogen atom to yield the final biaryl product.[9]

Causality Behind Experimental Choices: The use of diazonium salts, readily prepared from anilines, provides a convenient source of aryl radicals. However, the non-selective nature of the radical attack on the second arene and the propensity for the aryl radical to undergo side reactions (e.g., abstraction of a hydrogen atom from the solvent) mean that yields are often low to moderate (<40%), and mixtures of regioisomers can be formed.[8]

Caption: Key steps in the Gomberg-Bachmann radical mechanism.

Part 2: The Palladium Revolution - Catalytic Cross-Coupling

The discovery of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century was a paradigm shift in C-C bond formation, earning Heck, Negishi, and Suzuki the Nobel Prize in Chemistry in 2010.[11] These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them the workhorses of modern organic synthesis.

The Suzuki-Miyaura Coupling: The Power of Organoborons

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[12] It is arguably the most widely used method for constructing biaryl scaffolds today.[1][13]

Mechanistic Insights: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[14]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate, [Ar¹-Pd(II)-X]. This is often the rate-determining step.[12][15]

-

Transmetalation: A base activates the organoboron compound (Ar²-B(OR)₂) to form a more nucleophilic boronate species [Ar²-B(OR)₃]⁻. This species then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) intermediate, [Ar¹-Pd(II)-Ar²].[16]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[13][14]

Causality Behind Experimental Choices: The genius of the Suzuki coupling lies in the properties of organoboron reagents. They are generally stable to air and moisture, have low toxicity, and the byproducts are environmentally benign and easily removed. The base is crucial; it not only facilitates the formation of the active boronate species for transmetalation but can also influence the rate of reductive elimination.[16] The wide commercial availability of diverse boronic acids has made this reaction exceptionally versatile for creating complex biphenyl carboxylic acids.[17][18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

The Negishi Coupling: Harnessing Organozinc Reagents

Reported by Ei-ichi Negishi in 1977, this reaction couples an organozinc compound with an organic halide or triflate, also catalyzed by palladium or nickel.[11][19]

Mechanistic Insights: The Negishi coupling follows a similar catalytic cycle to the Suzuki coupling, comprising oxidative addition, transmetalation, and reductive elimination.[20][21]

-

Oxidative Addition: A Pd(0) or Ni(0) complex undergoes oxidative addition with the organic halide (Ar¹-X) to form a metal(II) intermediate.

-

Transmetalation: The organozinc reagent (Ar²-ZnX) transfers its organic group to the metal center. Unlike organoborons, organozinc compounds are generally more nucleophilic and do not require activation by a base for transmetalation.[11][22]

-

Reductive Elimination: The two organic groups are eliminated from the metal center to form the new C-C bond and regenerate the active catalyst.[19]

Causality Behind Experimental Choices: The higher reactivity of organozinc reagents compared to organoborons allows for couplings of a broader range of substrates, including some that are challenging for Suzuki couplings.[19][20] This enhanced reactivity, however, comes at the cost of lower functional group tolerance and requires stricter anhydrous conditions, as organozinc reagents are sensitive to moisture and protic functional groups. The choice between Suzuki and Negishi often depends on the specific functional groups present in the substrates and the desired reactivity.[11]

Caption: The catalytic cycle of the Negishi cross-coupling.

Part 3: Applications in Drug Discovery - Case Studies

The development of robust synthetic methods for biphenyl carboxylic acids has been pivotal in medicinal chemistry. The following case studies illustrate the application of these reactions in the synthesis of blockbuster drugs.

Case Study 1: Telmisartan

Telmisartan is an angiotensin II receptor antagonist used to treat hypertension.[23][24] Its structure features a complex substituted biphenyl carboxylic acid core. Modern, efficient syntheses of Telmisartan heavily rely on the Suzuki coupling.[23][25]

A convergent synthesis approach involves a key Suzuki coupling step between 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline and a suitable boronic acid derivative.[24][26] This strategy allows for the rapid and high-yield construction of the central biphenyl moiety, overcoming many drawbacks of earlier linear syntheses.[25][26]

Caption: Convergent synthesis workflow for Telmisartan.

Case Study 2: Valsartan

Valsartan is another widely prescribed angiotensin II receptor blocker.[27] While Suzuki couplings have been employed, some of the most efficient industrial syntheses utilize a key Negishi coupling reaction.[27][28] A reported synthesis involves the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole to generate an organozinc species, which then undergoes a Negishi coupling with an N-(4-bromobenzyl)-N-pentanoyl-L-valinate derivative.[27] This approach highlights the power of the Negishi coupling for connecting complex, functionalized fragments.[27]

Case Study 3: Diflunisal

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class. Its synthesis can be achieved through various routes. One modern and efficient method involves a one-step Suzuki cross-coupling reaction between 2,4-difluorophenylboronic acid and 5-bromosalicylic acid, using an air- and moisture-stable palladium-diamine complex as the catalyst.[29] This approach provides the final product in high yield (93%) and avoids the multi-step procedures and harsh conditions of earlier syntheses.[29][30]

Part 4: Data Summary & Experimental Protocols

This section provides a comparative overview of the synthetic methods and detailed, self-validating protocols for key reactions.

Comparison of Synthetic Methodologies

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Ullmann Reaction | Aryl Halide, Copper (stoichiometric) | >200°C, high boiling solvent | Historically significant, useful for symmetrical biaryls. | Harsh conditions, high T, stoichiometric metal, poor functional group tolerance, often low yields.[3] |

| Gomberg-Bachmann | Aryl Diazonium Salt, Arene, Base | Room temp. to moderate heat | Access to unsymmetrical biaryls from anilines. | Radical mechanism leads to low yields (<40%), side products, and poor regioselectivity.[8] |

| Suzuki Coupling | Aryl Halide/Triflate, Arylboronic Acid, Pd Catalyst, Base | 25 - 100°C | Mild conditions, high yields, excellent functional group tolerance, stable reagents, green byproducts.[12][13] | Boronic acids can undergo protodeboronation; requires a base which can affect sensitive substrates.[16] |

| Negishi Coupling | Aryl Halide/Triflate, Arylzinc Reagent, Pd or Ni Catalyst | 25 - 80°C | High reactivity, broad scope, base-free transmetalation.[11][20] | Reagents are moisture/air sensitive, requiring anhydrous techniques; lower functional group tolerance.[11] |

Experimental Protocol: Synthesis of 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid via Suzuki Coupling

This protocol is adapted from a multikilogram-scale synthesis and demonstrates the industrial utility of a Pd/C-mediated Suzuki coupling.[31]

Materials:

-

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1 equivalent)

-

4-Carboxyphenylboronic acid (1.1 equivalents)

-

10% Palladium on Carbon (Pd/C), 50% water wet (0.01 equivalents Pd)

-

Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Vessel Charging: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one.

-

Solvent and Reagent Addition: Add Methanol and Water in a 1:1 ratio by volume. Begin stirring to form a slurry. Add 4-carboxyphenylboronic acid, followed by sodium carbonate.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst.

-

Reaction: Heat the mixture to reflux (approximately 75-80°C) under a nitrogen atmosphere. Monitor the reaction progress by HPLC until consumption of the starting bromide is complete (typically 4-6 hours).

-

Work-up and Filtration: Cool the reaction mixture to 50-60°C. Filter the hot solution through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a hot 1:1 mixture of MeOH/H₂O.

-

Acidification and Isolation: Cool the combined filtrate to room temperature. Slowly add 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~2-3. A white precipitate will form.

-

Collection: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5°C for an additional hour. Collect the solid product by filtration, wash the cake with cold water, and dry under vacuum at 50°C to a constant weight.

Self-Validation: The reaction progress is monitored by a reliable analytical technique (HPLC). The product is isolated via a standard pH-dependent precipitation, and its purity can be readily assessed by HPLC and NMR, confirming the success of the transformation. The removal of the heterogeneous catalyst by filtration is a key advantage for ensuring low residual palladium levels in the final product.[31]

Conclusion